molecular formula C25H24N2O2 B2406073 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 955717-99-4

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No. B2406073
M. Wt: 384.479
InChI Key: HGWCPHXLGQFBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid showcases the compound's role in forming new heterocyclic systems. These derivatives, considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, contribute to the development of novel heterocyclic compounds with potential biological activities (Szakonyi et al., 2002).

Anticancer Agents

Research on substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the significance of the tetrahydroisoquinoline moiety in biologically active molecules. These compounds, derived from modifications on the phenyl ring, have shown potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer drugs (Redda et al., 2010).

Radical Pathway in Synthesis

The treatment of quinolines and isoquinolines with benzoyl peroxide demonstrates a metal-free condition for synthesizing C-C-bonded quinolines and isoquinolines. This process, involving a radical pathway, opens up possibilities for creating amide-bearing quinoline and isoquinoline derivatives with high regioselectivity (Okugawa et al., 2017).

Antimicrobial Activity

The synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives and their evaluation for antimicrobial activity showcases the compound's utility in developing new antimicrobial agents. Specifically, derivatives with bromine substitution exhibited good activity profiles, underscoring the compound's potential in antimicrobial research (Rao et al., 2020).

Catalytic Hydrogenation

The preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation highlights the compound's versatility in synthesizing amino-substituted derivatives. This method offers a route to obtain products with good yields, further expanding the scope of chemical transformations available for these compounds (Skupinska et al., 2002).

Safety And Hazards

This compound is intended for research use only and is not for human or veterinary use1.


properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-6-5-7-19(14-18)15-24(28)26-23-11-10-20-12-13-27(17-22(20)16-23)25(29)21-8-3-2-4-9-21/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWCPHXLGQFBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

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